molecular formula C31H28N2O5S B455432 METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B455432
M. Wt: 540.6g/mol
InChI Key: HVKZORNFYNNDML-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aromatic substituents: This is achieved through electrophilic aromatic substitution reactions.

    Functional group modifications: Various functional groups are introduced or modified using reagents such as methyl iodide, phenyl lithium, and others.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features and the resulting biological activities. Its combination of aromatic rings and functional groups provides a unique scaffold for interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H28N2O5S

Molecular Weight

540.6g/mol

IUPAC Name

methyl (2E)-2-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H28N2O5S/c1-19-10-8-9-13-24(19)38-18-23-16-21(14-15-25(23)36-3)17-26-29(34)33-28(22-11-6-5-7-12-22)27(30(35)37-4)20(2)32-31(33)39-26/h5-17,28H,18H2,1-4H3/b26-17+

InChI Key

HVKZORNFYNNDML-YZSQISJMSA-N

SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC

Isomeric SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC

Origin of Product

United States

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